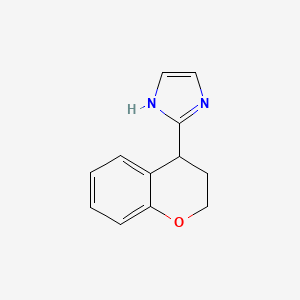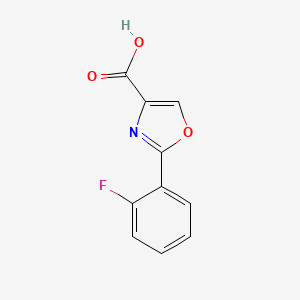
3-methyl-1-(pyrimidin-5-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(pyrimidin-5-yl)butan-1-one, also known as 3-Methylbutylpyrimidin-5-one, is a compound of nitrogen and carbon atoms. It is an organic compound that is used as a building block for various synthetic organic compounds. It is commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The purpose of
Scientific Research Applications
3-Methyl-1-(pyrimidin-5-yl)butan-1-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various compounds, such as benzofurans, quinolines, and thiazoles. It has also been used as a starting material for the synthesis of various other compounds, such as cyclohexanes, cyclohexadienes, and cyclopentadienes. In addition, it has been used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrimidin-5-yl)butan-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes in the body, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it may act as an inhibitor of certain receptors in the body, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-1-(pyrimidin-5-yl)butan-1-one are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes in the body, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it may act as an inhibitor of certain receptors in the body, such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methyl-1-(pyrimidin-5-yl)butan-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and has a wide range of applications. The main limitation of using this compound in laboratory experiments is its lack of specificity. It has a broad range of effects on different biochemical and physiological processes, and it is difficult to predict the exact effects of its use in a given experiment.
Future Directions
The future directions for 3-Methyl-1-(pyrimidin-5-yl)butan-1-one include further research into its mechanism of action and the development of more specific compounds with fewer side effects. In addition, further research into its potential applications in the pharmaceutical and agrochemical industries, as well as its potential use in other industrial applications, should be explored. Finally, further research should be conducted into the potential toxicity of this compound and its effects on the environment.
Synthesis Methods
3-Methyl-1-(pyrimidin-5-yl)butan-1-one is synthesized by a reaction between an alkyl halide and a pyrimidin-5-one. This reaction is typically carried out in the presence of an acid catalyst and a base. The reaction proceeds in two steps: an S N 2-type nucleophilic substitution and a dehydration reaction. The first step involves the displacement of the halide by the pyrimidin-5-one, and the second step involves the dehydration of the intermediate to form the final product.
properties
IUPAC Name |
3-methyl-1-pyrimidin-5-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(2)3-9(12)8-4-10-6-11-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYELPVRZAYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyrimidin-5-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)


![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)



